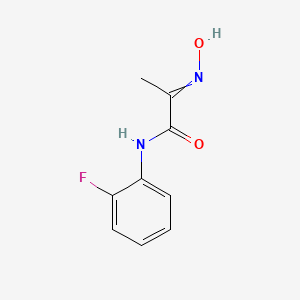![molecular formula C16H20FNOS2 B14398104 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine CAS No. 89864-15-3](/img/structure/B14398104.png)
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is a complex organic compound featuring a morpholine ring, a dithiane moiety, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine typically involves the formation of the dithiane moiety from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholine ring is often synthesized via nucleophilic substitution reactions involving morpholine and appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as yttrium triflate and tungstophosphoric acid have been found to be effective in promoting the thioacetalization of aldehydes and ketones, which is a key step in the synthesis of the dithiane moiety .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4 and OsO4.
Reduction: Employing agents like LiAlH4 and NaBH4.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3, RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The dithiane moiety can act as a nucleophile, participating in various chemical reactions, while the fluorophenyl group can enhance the compound’s binding affinity to biological targets . The morpholine ring may contribute to the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiane: A heterocyclic compound with two sulfur atoms in a six-membered ring.
1,3-Dithiane: Similar to 1,2-dithiane but with sulfur atoms at different positions.
1,4-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 4 positions.
Uniqueness
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other dithiane derivatives . The combination of the dithiane moiety, fluorophenyl group, and morpholine ring provides a versatile scaffold for various applications in scientific research .
Propiedades
Número CAS |
89864-15-3 |
|---|---|
Fórmula molecular |
C16H20FNOS2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
4-[2-(1,3-dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine |
InChI |
InChI=1S/C16H20FNOS2/c17-14-4-2-13(3-5-14)15(16-20-10-1-11-21-16)12-18-6-8-19-9-7-18/h2-5H,1,6-12H2 |
Clave InChI |
COXTXNNRBVNERR-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(CN2CCOCC2)C3=CC=C(C=C3)F)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


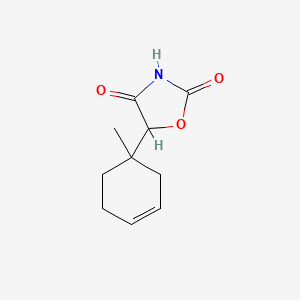
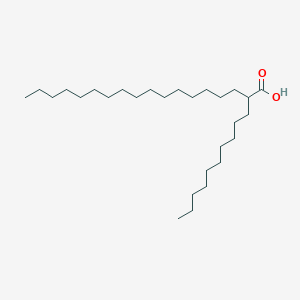
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
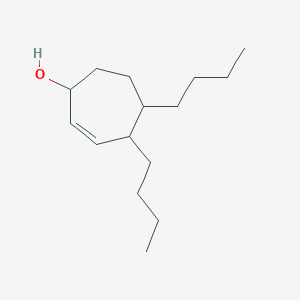
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
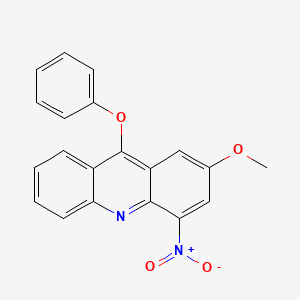
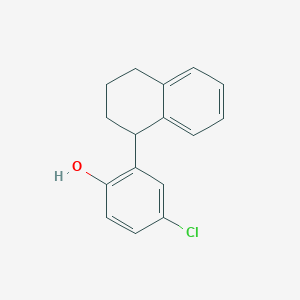
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
